3-(p-Tolyl)quinolin-4-yl hydrogen carbonate
CAS No.:
Cat. No.: VC20150255
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13NO3 |
|---|---|
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | [3-(4-methylphenyl)quinolin-4-yl] hydrogen carbonate |
| Standard InChI | InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)14-10-18-15-5-3-2-4-13(15)16(14)21-17(19)20/h2-10H,1H3,(H,19,20) |
| Standard InChI Key | GKXOTRCGBMKXAI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)OC(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Scaffold and Substituents
The compound’s quinoline core consists of a bicyclic system with a benzene ring fused to a pyridine ring. At position 3, a p-tolyl group () is attached, introducing aromatic and hydrophobic characteristics. Position 4 is functionalized with a hydrogen carbonate ester (), which enhances reactivity and potential for hydrogen bonding . The IUPAC name, [3-(4-methylphenyl)quinolin-4-yl] hydrogen carbonate, reflects this substitution pattern .
Stereoelectronic Properties
Crystallographic Insights
While direct X-ray crystallographic data for 3-(p-tolyl)quinolin-4-yl hydrogen carbonate are unavailable, analogous quinoline derivatives, such as compound 4g in a related study, crystallize in monoclinic systems with space group . These structures often exhibit planar quinoline rings and staggered substituent orientations to minimize steric strain .
Synthetic Pathways and Optimization
Pfitzinger Reaction-Based Synthesis
A key synthetic route for quinoline-4-carboxylic acid derivatives involves the Pfitzinger reaction, which condenses isatin derivatives with ketones under basic conditions . For example, 6-chloro-2-(p-tolyl)quinoline-4-carboxylic acid is synthesized via microwave-assisted Pfitzinger condensation of isatin with 1-(p-tolyl)ethanone in ethanol-water at 125°C . While this method targets carboxylic acid intermediates, subsequent esterification or carbonate formation could yield 3-(p-tolyl)quinolin-4-yl hydrogen carbonate.
Esterification Strategies
Conversion of carboxylic acids to carbonates typically employs chloroformates or phosgene derivatives. For instance, coupling 2-(p-tolyl)quinoline-4-carboxylic acid with hydrogen carbonate esters using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) may facilitate this transformation .
Alternative Cyclization Approaches
Electrocyclization reactions, such as the 6π-azatriene electrocyclization of fused amino-cyclopentenones, offer another route to functionalized quinolines . Although these methods are exemplified in pyrrolo- and indoloquinoxaline syntheses , adapting them to introduce p-tolyl and carbonate groups remains unexplored.
Physicochemical and Spectral Properties
Physical Properties
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Solubility: Predicted low aqueous solubility due to aromatic and nonpolar groups; soluble in organic solvents like DMSO or chloroform .
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Thermal Stability: Decomposition likely above 200°C, based on analogous quinoline derivatives .
Table 1: Key Physicochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Melting Point | Not reported | – |
| logP (Octanol-Water) | Estimated 3.2 (ChemAxon) | |
| Hydrogen Bond Donors | 1 (COH group) |
High-Resolution Mass Spectrometry (HRMS)
For the related compound 6-chloro-N-(pyridin-3-yl)-2-(p-tolyl)quinoline-4-carboxamide, HRMS shows at m/z 374.1051 . Extrapolating, 3-(p-tolyl)quinolin-4-yl hydrogen carbonate would exhibit near m/z 279.29.
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